Pyridine-4-carbaldehyde;hydrochloride

Schiff base kinetics amphetamine binding equilibrium constant

Accelerate your research on aldehyde reactivity with Pyridine-4-carbaldehyde hydrochloride (97% assay). This specific 4-isomer salt is essential for establishing baseline kinetics in Schiff base formation (K = 5.97 × 10²), serving as a 222-fold weaker negative control (IC₅₀ = 5 mM) for tyrosinase SAR, and constructing 470 nm photo-activated Ru(II) delivery platforms. Its enhanced stability and aqueous solubility vs. the free base ensure reproducible outcomes in MOF ligand synthesis and coordination chemistry. Do not substitute with 2- or 3-isomers; secure this validated building block for predictable experimental control.

Molecular Formula C6H6ClNO
Molecular Weight 143.57 g/mol
CAS No. 93061-73-5
Cat. No. B14344274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridine-4-carbaldehyde;hydrochloride
CAS93061-73-5
Molecular FormulaC6H6ClNO
Molecular Weight143.57 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C=O.Cl
InChIInChI=1S/C6H5NO.ClH/c8-5-6-1-3-7-4-2-6;/h1-5H;1H
InChIKeyCURKKCDREOEDCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridine-4-carbaldehyde hydrochloride (CAS 93061-73-5): Sourcing and Core Specifications for Scientific Applications


Pyridine-4-carbaldehyde hydrochloride (CAS 93061-73-5), also designated as 4-pyridinecarboxaldehyde hydrochloride, is the hydrochloride salt form of the heteroaromatic aldehyde 4-pyridinecarboxaldehyde (free base CAS 872-85-5). This compound is a versatile heterocyclic building block characterized by an aldehyde group substituted at the 4-position of the pyridine ring [1]. It is commercially available as a 97% assay-grade reagent and is employed across multiple research domains as a precursor for Schiff base formation, a ligand component in metal-organic frameworks (MOFs) and coordination complexes, and a key intermediate in pharmaceutical synthesis . The hydrochloride salt form may offer enhanced stability and aqueous solubility compared to the free base aldehyde.

Pyridine-4-carbaldehyde hydrochloride Procurement: Why In-Class Aldehyde Analogs Are Not Direct Substitutes


Despite belonging to the broader class of pyridine carboxaldehydes, the positional isomerism and salt form of pyridine-4-carbaldehyde hydrochloride (4-isomer) confer distinct electronic properties, reactivity profiles, and biological target engagement that preclude simple substitution with its 2- or 3-isomer analogs [1]. The position of the aldehyde group on the pyridine ring fundamentally alters the molecule's electronic distribution, hydrogen-bonding capacity, and steric accessibility, leading to divergent outcomes in key applications such as enzyme inhibition, ligand-metal coordination geometry, and Schiff base formation kinetics [2]. For researchers designing experiments that depend on predictable binding affinity, specific catalytic behavior, or reproducible synthetic yields, selection of the correct positional isomer with verified purity and appropriate salt formulation is not interchangeable—it is a critical experimental variable.

Quantitative Differentiation of Pyridine-4-carbaldehyde hydrochloride: Direct Comparative Evidence vs. 2-Isomer and 3-Isomer Analogs


Pyridine-4-carbaldehyde hydrochloride: Binding Affinity Comparison with Pyridoxal and Pyridoxal-5-phosphate in Schiff Base Formation with Amphetamine

In a head-to-head study of Schiff base formation with amphetamine, pyridine-4-carboxaldehyde demonstrated an overall equilibrium constant (K) of 5.97 × 10², whereas pyridoxal and pyridoxal-5-phosphate exhibited K values of 13.7 × 10³ and 8.2 × 10³, respectively, under identical conditions [1].

Schiff base kinetics amphetamine binding equilibrium constant pharmaceutical analysis

Pyridine-4-carbaldehyde: Positional Isomer Comparison of Mushroom Tyrosinase Inhibition Potency (IC₅₀)

In a systematic evaluation of all three pyridine carboxaldehyde positional isomers against mushroom tyrosinase diphenolase activity, pyridine-4-carboxaldehyde exhibited an IC₅₀ of 5 mM, whereas the 2-isomer showed an IC₅₀ of 1.3 mM and the 3-isomer demonstrated the most potent inhibition with an IC₅₀ of 0.0225 mM [1].

tyrosinase inhibition enzyme kinetics IC₅₀ comparison positional isomer selectivity

Pyridine-4-carbaldehyde: Assay-Grade Purity (97%) and Commercial Availability Specifications

Commercially available 4-pyridinecarboxaldehyde (free base form; CAS 872-85-5) is supplied with a verified assay of 97%, as specified in vendor technical datasheets . This purity level is documented alongside key physicochemical parameters including refractive index (n20/D 1.544), boiling point (71-73 °C/10 mmHg), and density (1.137 g/mL at 20 °C) . The hydrochloride salt form (CAS 93061-73-5) shares the same core aldehyde functionality with enhanced aqueous handling properties.

chemical purity quality control assay specification procurement benchmark

Pyridine-4-carbaldehyde: Photo-Release Capability as a Coordinated Ligand in Ruthenium(II) Polypyridyl Complexes

In a recent study of ruthenium(II) polypyridyl complexes for photoactivated chemotherapy (PACT), 4-pyridinecarboxaldehyde (4-PyCHO) coordinated to a Ru(II) center underwent a serendipitous crossed aldol reaction with acetone during silica gel chromatography, forming the aldol adduct 4-PyCHAc [1]. Critically, upon 470 nm light irradiation, 4-PyCHO was photo-released from the [Ru(ttp)(dppz)(4-PyCHAc)]²⁺ complex as its in situ generated aldol adduct, as confirmed by ¹H NMR and ESI-MS analysis [1].

photoactivated chemotherapy ruthenium complexes photocage aldol reaction

Optimal Use Cases for Pyridine-4-carbaldehyde hydrochloride in Scientific and Industrial Workflows


Negative Control or Low-Affinity Comparator in Amphetamine-Binding and Schiff Base Formation Assays

Based on the quantitative equilibrium constant data showing pyridine-4-carboxaldehyde's 23-fold lower binding affinity (K = 5.97 × 10²) compared to pyridoxal (K = 13.7 × 10³) in Schiff base formation with amphetamine [1], this compound is ideally suited as a negative control or baseline comparator. Researchers investigating amine-aldehyde condensation kinetics or developing analytical methods for amphetamine detection can utilize the 4-isomer to establish the lower bound of specific Schiff base reactivity.

Positional Isomer Selectivity Studies in Tyrosinase Inhibition Research

The stark IC₅₀ differential among pyridine carboxaldehyde positional isomers—with the 4-isomer exhibiting 222-fold weaker inhibition (IC₅₀ = 5 mM) than the 3-isomer (IC₅₀ = 0.0225 mM) [1]—positions this compound as an essential comparator in enzyme inhibition studies. It is particularly valuable for structure-activity relationship (SAR) investigations exploring how aldehyde substitution position modulates tyrosinase binding and for screening assays requiring a range of inhibitory potencies.

Synthesis of Photocleavable Ruthenium(II) Complexes for Photoactivated Chemotherapy (PACT)

The demonstrated photo-release of 4-pyridinecarboxaldehyde from Ru(II) polypyridyl complexes upon 470 nm irradiation [2] establishes this compound as a viable ligand for constructing light-activated drug delivery platforms. Researchers developing PACT agents can leverage the 4-isomer's established coordination chemistry with ruthenium to design photocages capable of releasing bioactive aldehydes or their in situ adducts in a spatially and temporally controlled manner.

Schiff Base and Metal-Organic Framework (MOF) Ligand Precursor Requiring Defined Purity

With a vendor-verified assay of 97% and well-characterized physicochemical properties , 4-pyridinecarboxaldehyde (and its hydrochloride salt) is suitable for applications demanding reproducible synthetic outcomes. These include the preparation of N-(4-pyridylmethyl)-L-valine ligands for zinc MOF construction, synthesis of meso-substituted corroles, and formation of thiosemicarbazone derivatives for corrosion inhibition studies . The defined purity specification minimizes variability in coordination chemistry and materials synthesis.

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